molecular formula C7H19Cl2N2OP B6172039 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride CAS No. 2445790-96-3

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride

Cat. No. B6172039
CAS RN: 2445790-96-3
M. Wt: 249.1
InChI Key:
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Description

1-(Dimethylphosphoryl)methylpiperazine dihydrochloride (DMPP) is an organic compound that is widely used in scientific research and laboratory experiments. DMPP is a derivative of piperazine and is used for a variety of purposes including as a reagent for the synthesis of other compounds, as a biochemical tool, and as a drug.

Scientific Research Applications

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has been used in a wide range of scientific research applications. For example, it has been used as a reagent for the synthesis of other compounds, as a biochemical tool, and as a drug. 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has been used as a reagent for the synthesis of compounds such as polymersized polypyrrole and polypyrrole-doped polyaniline. It has also been used as a biochemical tool to study the structure and function of proteins and enzymes. Additionally, 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has been used as a drug to treat certain types of cancer.

Mechanism of Action

The mechanism of action of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride is not completely understood. However, it is believed that 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride binds to the active site of certain enzymes and proteins and inhibits their activity. This inhibition of enzyme activity is believed to be responsible for the drug’s ability to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride are not fully understood. However, studies have shown that 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride can inhibit the activity of certain enzymes and proteins, which can lead to a variety of physiological effects. For example, 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to the inhibition of inflammation, which can be beneficial in certain types of cancer.

Advantages and Limitations for Lab Experiments

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has low volatility, which makes it safe to use in laboratory experiments. However, 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride also has some limitations. For example, it is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research involving 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride. For example, further research could be conducted to better understand the mechanism of action of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride and to identify new applications for it. Additionally, research could be conducted to identify new methods for synthesizing 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride or to develop new derivatives of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride that are more effective for certain applications. Finally, research could be conducted to investigate the potential toxicity of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride and its effects on human health.

Synthesis Methods

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride can be synthesized from piperazine and dimethyl phosphite in two steps. The first step involves the reaction of piperazine with dimethyl phosphite in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. This reaction yields 1-(dimethylphosphoryl)methylpiperazine. The second step involves the reaction of 1-(dimethylphosphoryl)methylpiperazine with hydrochloric acid to yield 1-(dimethylphosphoryl)methylpiperazine dihydrochloride (1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride involves the reaction of piperazine with dimethylphosphoryl chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "Piperazine", "Dimethylphosphoryl chloride", "Hydrochloric acid" ], "Reaction": [ "Piperazine is dissolved in anhydrous dichloromethane.", "Dimethylphosphoryl chloride is added dropwise to the solution with stirring at room temperature.", "The reaction mixture is stirred for several hours at room temperature.", "Hydrochloric acid is added to the reaction mixture to quench the reaction.", "The resulting solid is filtered and washed with water.", "The solid is dried under vacuum to yield 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride." ] }

CAS RN

2445790-96-3

Product Name

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride

Molecular Formula

C7H19Cl2N2OP

Molecular Weight

249.1

Purity

95

Origin of Product

United States

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